Phenol, 3-(3-piperidinyl)-
Overview
Description
Phenol, 3-(3-piperidinyl)- is an organic compound that features a phenol group bonded to a piperidine ring
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing phenols involves the nucleophilic aromatic substitution of aryl halides.
From Benzene Sulphonic Acid: Benzene sulphonic acid can be treated with molten sodium hydroxide to form sodium phenoxide, which upon acidification yields phenol.
From Diazonium Salts: Aromatic primary amines can be converted to diazonium salts, which upon hydrolysis produce phenols.
Industrial Production Methods:
Types of Reactions:
Electrophilic Aromatic Substitution: Phenols are highly reactive in electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group.
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like sodium dichromate or Fremy’s salt.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine can be used without a catalyst for halogenation of phenols.
Nitration: Dilute nitric acid is used to nitrate phenols to avoid oxidation.
Major Products:
Quinones: Oxidation of phenols yields quinones, which are valuable due to their redox properties.
Halogenated Phenols: Products of halogenation reactions.
Mechanism of Action
Target of Action
3-(Piperidin-3-yl)phenol is a derivative of piperidine, a heterocyclic compound that plays a significant role in drug design . Piperidine derivatives have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . .
Mode of Action
Piperidine derivatives, in general, have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, piperine, a piperidine derivative, has been shown to enhance the bioavailability of certain drugs .
Biochemical Pathways
Piperidine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Piperidine derivatives are generally known for their wide range of biological activities, which suggests they may have favorable pharmacokinetic properties .
Result of Action
Piperidine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The broad application of piperidine derivatives in drug design suggests that they may be relatively stable under a variety of environmental conditions .
Scientific Research Applications
Phenol, 3-(3-piperidinyl)- and its derivatives have significant applications in various fields:
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agents due to their pharmacological properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Properties
IUPAC Name |
3-piperidin-3-ylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10/h1,3,5,7,10,12-13H,2,4,6,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUOAVGLJXTEGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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